molecular formula C21H26N2O4S B2613093 N-(3,5-dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide CAS No. 923426-55-5

N-(3,5-dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B2613093
CAS No.: 923426-55-5
M. Wt: 402.51
InChI Key: PSRCPCUBDUTXTJ-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core. Key structural features include:

  • A 3,5-dimethylphenyl group attached to the carboxamide nitrogen, which enhances lipophilicity and influences steric interactions.
  • A 4-methoxybenzenesulfonyl group at the piperidine nitrogen, contributing to electronic modulation via the electron-donating methoxy substituent.

This compound is part of a broader class of piperidine-4-carboxamides studied for diverse biological activities, including enzyme inhibition and antiviral properties. Its design leverages substituent effects to optimize target engagement and physicochemical properties.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-15-12-16(2)14-18(13-15)22-21(24)17-8-10-23(11-9-17)28(25,26)20-6-4-19(27-3)5-7-20/h4-7,12-14,17H,8-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRCPCUBDUTXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,5-dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via amide bond formation using reagents such as carboxylic acids or their derivatives.

    Sulfonylation: The methoxybenzenesulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides.

    Aromatic Substitution: The dimethylphenyl group can be attached through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3,5-dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(3,5-dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties are influenced by substituents on both the carboxamide and sulfonyl moieties. Below is a comparative analysis with structurally related analogues:

Compound Name Substituents (Carboxamide) Substituents (Sulfonyl) Key Findings Reference
N-(3,5-Dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide 3,5-dimethylphenyl 4-methoxyphenyl High lipophilicity; methoxy group enhances electron density on sulfonyl.
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide 4-benzothiazolylphenyl 3,5-dimethylphenyl Moderate yield (63%); benzothiazole may improve target binding affinity.
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-dimethylphenyl N/A (naphthalene core) IC50 ~10 µM for PET inhibition; substituent position critical for activity.
BI01383298 (1-(3,5-Dichlorophenylsulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide) 4-fluorobenzyl 3,5-dichlorophenyl Used in Na+-coupled transport studies; chloro groups increase electronegativity.
CCG-100602 4-chlorophenyl 3,5-bis(trifluoromethyl)phenyl High lipophilicity due to trifluoromethyl groups; CAS 1207113-88-7.

Structure-Activity Relationships (SAR)

Carboxamide Substituents: 3,5-Dimethylphenyl (meta-substitution) improves lipophilicity and steric bulk, enhancing membrane permeability and target binding .

3,5-Dichlorophenyl (BI01383298) and 3,5-bis(trifluoromethyl)phenyl (CCG-100602) increase electronegativity, enhancing interactions with hydrophobic enzyme pockets .

Biological Activity

N-(3,5-dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with both a methoxybenzenesulfonyl group and a dimethylphenyl moiety. Its structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C24_{24}H27_{27}N3_{3}O4_{4}S2_{2}
Molecular Weight 485.63 g/mol
CAS Number 922484-83-1

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Studies suggest that this compound may act as an inhibitor of certain enzymes, potentially influencing various metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .
  • Antibacterial Activity : Preliminary studies indicate moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
  • Anticancer Properties : The piperidine nucleus has been associated with anticancer activity, suggesting that derivatives like this compound may exhibit similar effects .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of compounds similar to this compound. Below are some significant findings:

  • Antibacterial Activity :
    • A study demonstrated that related sulfonamide compounds exhibited strong inhibitory effects against Bacillus subtilis and Escherichia coli, suggesting potential for treating bacterial infections .
  • Enzyme Inhibition Studies :
    • Research on piperidine derivatives indicated that they could effectively inhibit AChE, with some compounds achieving IC50 values in the low micromolar range .
  • Anticancer Activity :
    • Compounds with similar structural motifs have been shown to possess anticancer properties, particularly in inhibiting tumor cell proliferation in vitro .

Data Table: Biological Activities of Related Compounds

Compound Activity Type IC50/Activity Level References
This compoundAChE InhibitionLow micromolar
Sulfonamide Derivative 1AntibacterialStrong against Bacillus subtilis
Piperidine Derivative 2AnticancerModerate inhibition

Q & A

Q. Advanced Research Focus

  • Assay Setup : Isolate spinach chloroplasts and monitor oxygen evolution under light (500 µmol photons/m2^2/s) using a Clark electrode .
  • Dose-Response : Test compound concentrations (1–100 µM) with DCMU (a known PET inhibitor) as a positive control. Calculate IC50_{50} via nonlinear regression .
    Key Findings :
  • N-(3,5-dimethylphenyl) analogs show IC50_{50} ~10 µM, comparable to commercial herbicides. Activity correlates with lipophilicity (logP >3) and electron-withdrawing substituents .

How can computational modeling predict binding modes to carbonic anhydrase isoforms?

Q. Advanced Research Focus

  • Docking Workflow :
    • Prepare the protein (e.g., hCA II, PDB ID 3KS3) by removing water and adding hydrogens.
    • Generate ligand conformers using OMEGA.
    • Dock using Glide (Schrödinger) with XP precision.
  • Key Interactions : The sulfonyl group coordinates Zn2+^{2+} in the active site, while the 3,5-dimethylphenyl group occupies a hydrophobic pocket .
    Validation : Compare docking scores (<−8 kcal/mol) with experimental IC50_{50} values from fluorescence-based assays .

What strategies resolve NMR signal overlap in structurally similar analogs?

Q. Basic Research Focus

  • 2D NMR : Use HSQC to correlate 1^1H and 13^13C signals, distinguishing piperidine (C-4: δ ~45 ppm) from aryl carbons (δ ~125 ppm) .
  • Solvent Optimization : Switch from CDCl3_3 to DMSO-d6_6 to enhance splitting of aromatic protons .
  • Low-Temperature NMR : Reduce conformational flexibility to separate overlapping peaks (e.g., piperidine chair vs. boat interconversion) .

How do electron-withdrawing vs. electron-donating substituents affect bioactivity in sulfonamide derivatives?

Q. Advanced Research Focus

  • SAR Trends :
    • Electron-withdrawing (e.g., Cl, CF3_3): Enhance enzyme inhibition (e.g., carbonic anhydrase) by polarizing the sulfonamide group .
    • Electron-donating (e.g., OCH3_3, CH3_3): Improve membrane permeability but may reduce target affinity .
      Methodology :
  • Hammett Analysis : Plot log(IC50_{50}) against σ values of substituents to quantify electronic effects .

How should researchers address contradictory IC50_{50}50​ values reported in different studies?

Q. Advanced Research Focus

  • Variables to Control :
    • Assay pH : Carbonic anhydrase activity is pH-sensitive (optimum pH 7.4) .
    • Membrane Permeability : Use artificial membranes (PAMPA) to standardize bioavailability .
  • Reproducibility : Validate protocols with reference inhibitors (e.g., acetazolamide for hCA) across labs .

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